N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine
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Overview
Description
The compound “N-(4-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine” is a complex organic molecule that contains several heterocyclic rings, including benzothiazole and thiazole rings. These types of compounds are often studied for their potential biological activities .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzothiazoles and thiazoles are known to participate in a variety of chemical reactions. For example, they can act as ligands in metal chelation .Scientific Research Applications
Antimicrobial and Anticancer Properties
A study explored the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds, highlighting the significance of the thiadiazole core in pharmacology. Compounds demonstrated DNA protective ability and antimicrobial activity, with specific compounds showing cytotoxicity on cancer cell lines (Gür et al., 2020).
Another research focused on benzothiazole derivatives containing benzimidazole and imidazoline moieties, reporting their synthesis and evaluation for potent antibacterial and entomological activities (Chaudhary et al., 2011).
A study on N-(substituted benzothiazol-2-yl)amide derivatives highlighted their anticonvulsant and neuroprotective effects, with certain compounds emerging as effective anticonvulsants having neuroprotective effects (Hassan et al., 2012).
Synthesis and Characterization of Benzothiazole Derivatives
Research into pyrazole derivatives identified antitumor, antifungal, and antibacterial pharmacophore sites, providing insights into the synthesis, characterization, and biological activities of these compounds (Titi et al., 2020).
A synthesis and biological evaluation study of benzothiazole derivatives as antimicrobial agents showcased a series of compounds with significant activity against various bacterial and fungal strains, highlighting the potential of these derivatives in antimicrobial applications (Bikobo et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often by binding to active sites or allosteric sites, thereby modulating the function of the target . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the thiazole derivative .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in bacterial cell wall synthesis (for antibacterial activity), fungal cell membrane integrity (for antifungal activity), inflammation (for anti-inflammatory activity), cell proliferation (for antitumor activity), and glucose metabolism (for antidiabetic activity), among others .
Result of Action
Based on the known activities of thiazole derivatives, potential effects could include disruption of bacterial cell walls or fungal cell membranes, inhibition of inflammatory mediators, induction of apoptosis in tumor cells, and modulation of glucose metabolism .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS3/c1-3-23-11-5-4-6-12-14(11)21-18(25-12)22-17-20-10-7-8-13-15(16(10)26-17)19-9(2)24-13/h4-8H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUXBHSHYRUAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)SC(=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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